2-(2,5-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Description
2-(2,5-dimethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C23H20N6O2S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study detailed the synthesis of derivatives incorporating sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties. The compounds were synthesized through a series of steps starting from aralkyl/aryl carboxylic acids, and their structure was elucidated using spectral data. The synthesized compounds exhibited significant antibacterial activity, highlighting their potential in developing antibacterial agents Aziz‐ur‐Rehman et al., 2017.
Antioxidant and Anticholinesterase Activities
Another research effort synthesized sulfonyl hydrazone derivatives containing piperidine rings, assessing their antioxidant capacity and anticholinesterase activity. These compounds showed promising results in various antioxidant assays, with some demonstrating better activity than standard antioxidants. The study underscores the potential of these derivatives in treating oxidative stress-related disorders and neurodegenerative diseases Nurcan Karaman et al., 2016.
Analgesic Applications
Research on isothiazolopyridines derivatives, including those with piperidine substitutions, explored their analgesic properties. The molecular structure and crystal packing were analyzed, providing insights into the compounds' potential analgesic applications. This study contributes to understanding how structural variations affect analgesic efficacy, guiding the development of new pain management solutions Z. Karczmarzyk & W. Malinka, 2008.
HIV Infection and Autoimmune Diseases
Compounds incorporating a 4-aminopiperidine scaffold with potent chemokine CCR5 antagonist activity were identified as useful in treating HIV infection, autoimmune, and inflammatory diseases. This research highlights the therapeutic potential of these derivatives in addressing significant health challenges Expert Opinion on Therapeutic Patents, 2003.
Anticancer Activity
A study on thiophene derivatives containing diphenylsulfone, diazepin, piperidine, and other moieties evaluated their in vitro cytotoxic activity against human tumor breast cancer cell lines. Some synthesized compounds showed moderate to high cytotoxic activity, suggesting their potential as anticancer agents M. Alsaid, M. El-Gazzar, & M. Ghorab, 2013.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-14-4-5-15(2)18(10-14)19-11-20-23(30)28(24-13-29(20)26-19)12-21-25-22(27-31-21)16-6-8-17(32-3)9-7-16/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJBMPAFOVPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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